molecular formula C14H13BrO5S B2839212 4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate CAS No. 2380185-14-6

4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate

Cat. No.: B2839212
CAS No.: 2380185-14-6
M. Wt: 373.22
InChI Key: LQQATKLTPPVMRV-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate is an organic compound that features both methoxy and bromo functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-methoxyphenyl benzene sulfonate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for yield and purity, with continuous monitoring and control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonate group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include dehalogenated benzene derivatives and reduced sulfonate compounds.

Scientific Research Applications

4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 4-Methoxyphenylmagnesium bromide
  • 3-Bromo-4-methoxyphenylmethanone
  • 3-Bromo-4-methoxybiphenyl

Uniqueness

4-Methoxyphenyl 4-bromo-3-methoxybenzene-1-sulfonate is unique due to the presence of both bromine and sulfonate groups on the benzene ring, which imparts distinct reactivity and solubility properties. This combination of functional groups makes it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

(4-methoxyphenyl) 4-bromo-3-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO5S/c1-18-10-3-5-11(6-4-10)20-21(16,17)12-7-8-13(15)14(9-12)19-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQATKLTPPVMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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